Antibacterial agent 114

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

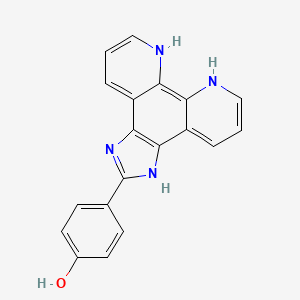

Molecular Formula |

C19H14N4O |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

4-(7,8-dihydro-1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol |

InChI |

InChI=1S/C19H14N4O/c24-12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10,20-21,24H,(H,22,23) |

InChI Key |

DBXGSNQDKLZNBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C3C(=CC=CN3)C4=C(C2=C1)NC(=N4)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Imidazo-phenanthroline Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and antibacterial activity of imidazo-phenanthroline derivatives. It is designed to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

Core Chemical Structure and Nomenclature

Imidazo-phenanthroline antibacterial agents are a class of heterocyclic compounds characterized by a core structure of imidazo[4,5-f][1][2]phenanthroline. This tetracyclic aromatic system is the fundamental scaffold upon which various derivatives are built. The numbering of the heterocyclic system is crucial for the unambiguous identification of substituted analogues. The core structure is typically synthesized through the condensation of 1,10-phenanthroline-5,6-dione with an appropriate aldehyde in the presence of an ammonium salt.

The key point of diversification and a primary determinant of biological activity is the substituent at the 2-position of the imidazole ring, which is typically derived from the aldehyde used in the synthesis. Further modifications can be made to the phenanthroline or imidazole rings, offering a vast chemical space for optimization of antibacterial properties.

Synthesis of Imidazo-phenanthroline Derivatives

The synthesis of imidazo-phenanthroline derivatives is generally achieved through a one-pot condensation reaction. The following protocol is a representative example for the synthesis of 2-substituted imidazo[4,5-f][1][2]phenanthrolines.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-f][1][2]phenanthroline

Materials:

-

1,10-Phenanthroline-5,6-dione

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

A mixture of 1,10-phenanthroline-5,6-dione (1 mmol), the desired substituted benzaldehyde (1.1 mmol), and ammonium acetate (20 mmol) is prepared in glacial acetic acid (25 mL).

-

The reaction mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled solution is then poured into ice-cold water (100 mL) with stirring.

-

The resulting precipitate is collected by vacuum filtration.

-

The crude product is washed thoroughly with water and then with a small amount of cold ethanol.

-

The solid is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of DMF/water) to yield the pure 2-aryl-1H-imidazo[4,5-f][1][2]phenanthroline derivative.

-

The final product is dried under vacuum. Characterization is performed using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

Quantitative Antibacterial Activity

The antibacterial efficacy of imidazo-phenanthroline derivatives is primarily quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of representative compounds against various Gram-positive and Gram-negative bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Substituted Imidazo[4,5-f][1][2]phenanthroline Derivatives against Gram-Positive Bacteria

| Compound ID | 2-Substituent | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |

| 1 | Phenyl | >100 | >100 | [3] |

| 2 | 4-Chlorophenyl | 50 | 25 | [3] |

| 3 | 4-Nitrophenyl | 25 | 12.5 | [3] |

| 4 | 4-Hydroxyphenyl | >100 | 50 | [3] |

| 5 | 4-Methoxyphenyl | 100 | 50 | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Substituted Imidazo[4,5-f][1][2]phenanthroline Derivatives against Gram-Negative Bacteria

| Compound ID | 2-Substituent | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |

| 1 | Phenyl | >100 | >100 | [3] |

| 2 | 4-Chlorophenyl | 100 | >100 | [3] |

| 3 | 4-Nitrophenyl | 50 | 100 | [3] |

| 4 | 4-Hydroxyphenyl | >100 | >100 | [3] |

| 5 | 4-Methoxyphenyl | >100 | >100 | [3] |

Note: The specific MIC values can vary depending on the bacterial strain and the exact experimental conditions.

Experimental Protocols for Antibacterial Susceptibility Testing

Disc Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

-

Sterile filter paper discs (6 mm diameter)

-

Solution of the test compound in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic discs (e.g., Ciprofloxacin)

-

Negative control discs (impregnated with the solvent)

-

Incubator

Procedure:

-

A sterile cotton swab is dipped into the standardized bacterial suspension.

-

The excess fluid is removed by pressing the swab against the inside of the tube.

-

The swab is used to evenly inoculate the entire surface of an MHA plate. The plate is rotated approximately 60° between each streaking to ensure uniform coverage.

-

The inoculated plate is allowed to dry for a few minutes at room temperature.

-

Sterile filter paper discs are impregnated with a known concentration of the test compound solution and allowed to dry.

-

The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated MHA plate using sterile forceps.

-

The discs are gently pressed to ensure complete contact with the agar.

-

The plates are inverted and incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the minimum concentration of an agent that inhibits bacterial growth.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted)

-

Stock solution of the test compound in a suitable solvent

-

Multichannel pipette

-

Plate reader (optional)

Procedure:

-

100 µL of sterile MHB is added to each well of a 96-well plate.

-

100 µL of the test compound stock solution is added to the first well of each row to be tested.

-

A two-fold serial dilution is performed by transferring 100 µL of the solution from the first well to the second, and so on, down the plate. The final 100 µL from the last well is discarded. This creates a gradient of compound concentrations.

-

A standardized bacterial inoculum (typically diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells) is prepared.

-

100 µL of the bacterial inoculum is added to each well containing the serially diluted compound.

-

A positive control well (containing MHB and inoculum, but no compound) and a negative control well (containing MHB only) are included on each plate.

-

The plate is covered and incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of bacteria. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

Mechanism of Action and Signaling Pathways

The primary mechanism of antibacterial action for many imidazo-phenanthroline derivatives is believed to be through interaction with bacterial DNA, leading to its cleavage.[1] The planar aromatic structure of the imidazo-phenanthroline core allows it to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to bacterial cell death.

The DNA cleavage can occur through different mechanisms, including oxidative and hydrolytic pathways. In the presence of co-reagents such as a reducing agent and molecular oxygen, some metal complexes of phenanthroline can generate reactive oxygen species (ROS) that lead to oxidative cleavage of the DNA backbone. Other derivatives may facilitate the hydrolytic cleavage of the phosphodiester bonds in DNA.

Experimental and Logical Workflows

The development of novel imidazo-phenanthroline antibacterial agents follows a structured workflow from initial synthesis to biological evaluation.

The structure-activity relationship (SAR) of imidazo-phenanthroline derivatives reveals key insights for the rational design of more potent antibacterial agents.

Conclusion

Imidazo-phenanthroline derivatives represent a promising class of antibacterial agents with a distinct mechanism of action involving DNA interaction. The synthetic accessibility of this scaffold allows for extensive chemical modification to optimize their antibacterial potency and spectrum. The structure-activity relationships identified to date, particularly the influence of substituents on the 2-phenyl ring, provide a solid foundation for the future design of novel and more effective antibacterial drugs to combat the growing challenge of antibiotic resistance. Further research into their detailed mechanism of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

- 1. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 3. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives | CoLab [colab.ws]

Antibacterial Agent 114: A Technical Overview of its Mechanism of Action as a VicK Histidine Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the mechanism of action of the novel investigational compound, "Antibacterial agent 114." This agent represents a new class of antibiotics that targets bacterial two-component signal transduction systems (TCS), which are crucial for bacteria to sense and adapt to environmental changes.[1][2] The specific target of Agent 114 is the VicK sensor histidine kinase, a key component of the essential VicRK two-component system in many Gram-positive pathogens, including Streptococcus pneumoniae and Streptococcus mutans. By inhibiting VicK, Agent 114 effectively disrupts critical virulence-related processes, such as biofilm formation and cell wall metabolism, leading to bacterial growth inhibition.[3][4] This guide details the core mechanism, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual diagrams of the targeted pathway and experimental workflows.

Core Mechanism of Action: Inhibition of the VicRK Signaling Pathway

Bacteria rely on two-component systems to regulate gene expression in response to environmental stimuli.[1] A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[1][5] The VicRK system, also known as YycFG in some species, is one of the few TCSs that is essential for the viability of several Gram-positive bacteria.[6] It plays a pivotal role in regulating cell wall integrity, biofilm formation, acid tolerance, and genetic competence.[3][7]

The signaling cascade begins when the sensor kinase, VicK, perceives an environmental signal (the precise stimulus is still under investigation but is related to cell envelope stress). This triggers its autophosphorylation at a conserved histidine residue, using ATP as the phosphate donor.[1] The phosphoryl group is then transferred to a conserved aspartate residue on its cognate response regulator, VicR.[8] Phosphorylated VicR (VicR-P) then acts as a transcriptional regulator, binding to the promoter regions of target genes to modulate their expression.[3] Key genes regulated by VicR in S.mutans include those involved in the synthesis of extracellular polysaccharides (gtfB, gtfC), which are critical for biofilm matrix formation, and glucan-binding proteins (gbpB).[9]

This compound functions as a potent and selective inhibitor of the VicK histidine kinase. Its primary mechanism is the competitive inhibition of the ATP-binding site on the catalytic domain of VicK. By occupying this site, Agent 114 prevents the autophosphorylation of VicK, thereby halting the entire downstream signaling cascade. The lack of VicR phosphorylation prevents the expression of essential genes, leading to a cascade of detrimental effects, including compromised cell wall integrity and a severe reduction in biofilm formation, ultimately resulting in bacteriostasis and, at higher concentrations, bactericidal activity.

Signaling Pathway and Inhibition Diagram

Quantitative Data Presentation

The efficacy of this compound has been quantified through a series of in vitro assays. The data are summarized below.

Table 1: Antibacterial Activity of Agent 114

This table shows the Minimum Inhibitory Concentration (MIC) of Agent 114 required to inhibit the growth of various Gram-positive pathogens.

| Bacterial Strain | MIC (µg/mL) |

| Streptococcus pneumoniae (ATCC 49619) | 0.5 |

| Streptococcus mutans (UA159) | 1 |

| Staphylococcus aureus (MRSA, ATCC 43300) | 2 |

| Enterococcus faecalis (VRE, ATCC 51299) | 4 |

| Bacillus subtilis (ATCC 6633) | 0.25 |

| Escherichia coli (ATCC 25922) | >128 |

Note: The lack of activity against Gram-negative E. coli suggests poor outer membrane permeability or efflux pump activity, a common characteristic for inhibitors of this type.

Table 2: In Vitro VicK Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC₅₀) of Agent 114 against the autophosphorylation of recombinant VicK from S. mutans.

| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) |

| Agent 114 | S. mutans VicK | Radiometric ([γ-³²P]ATP) | 85 |

| Control (Staurosporine) | S. mutans VicK | Radiometric ([γ-³²P]ATP) | 2500 |

Table 3: Effect of Agent 114 on Virulence-Related Phenotypes

This table quantifies the impact of sub-MIC concentrations of Agent 114 on biofilm formation and acid production in S. mutans.

| Treatment | Concentration (x MIC) | Biofilm Formation (% of Control) | Final pH (after 24h growth) |

| Vehicle Control | 0 | 100% | 4.2 |

| Agent 114 | 0.25 | 45% | 4.8 |

| Agent 114 | 0.5 | 18% | 5.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: In Vitro VicK Autophosphorylation Inhibition Assay

This protocol is used to determine the IC₅₀ of inhibitors against VicK kinase activity.[8][10]

-

Reagents & Buffers:

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Recombinant His-tagged S. mutans VicK (cytoplasmic domain), purified to >95%.

-

[γ-³²P]ATP (3000 Ci/mmol).

-

Agent 114 stock solution in DMSO.

-

4x SDS-PAGE loading buffer.

-

-

Procedure:

-

Prepare a reaction mixture containing 2 µM of purified VicK in kinase buffer.

-

Add varying concentrations of Agent 114 (from 1 nM to 100 µM) or DMSO vehicle control to the reaction mixture. Incubate for 15 minutes at room temperature.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 50 µM.

-

Allow the reaction to proceed for 10 minutes at 30°C.

-

Terminate the reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by 12% SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen overnight.

-

Quantify the band intensity corresponding to phosphorylated VicK using a phosphorimager.

-

Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

-

Workflow for VicK Inhibition Assay

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method.

-

Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL.

-

Agent 114 stock solution.

-

-

Procedure:

-

Perform a two-fold serial dilution of Agent 114 in CAMHB across the wells of a 96-well plate.

-

Inoculate each well with the prepared bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of Agent 114 that completely inhibits visible bacterial growth.

-

Protocol 3: Crystal Violet Biofilm Assay

This protocol quantifies the effect of Agent 114 on biofilm formation.

-

Materials:

-

96-well flat-bottom tissue culture plates.

-

Tryptic Soy Broth supplemented with 1% sucrose (TSB-S).

-

0.1% Crystal Violet solution.

-

30% Acetic Acid.

-

-

Procedure:

-

Dispense 200 µL of TSB-S containing sub-MIC concentrations of Agent 114 into the wells.

-

Inoculate with an overnight culture of S. mutans diluted 1:100.

-

Incubate the plate anaerobically at 37°C for 24 hours without agitation.

-

Carefully discard the planktonic cells and wash the wells gently three times with phosphate-buffered saline (PBS).

-

Air-dry the plate and stain the adherent biofilm with 200 µL of 0.1% crystal violet for 15 minutes.

-

Wash away excess stain with water and air-dry the plate completely.

-

Solubilize the bound dye with 200 µL of 30% acetic acid.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Logical Framework of Action

The antibacterial effect of Agent 114 can be understood as a logical progression from molecular target engagement to the final observable phenotype.

References

- 1. mdpi.com [mdpi.com]

- 2. Bacterial signal transduction network in a genomic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A VicRK Signal Transduction System in Streptococcus mutans Affects gtfBCD, gbpB, and ftf Expression, Biofilm Formation, and Genetic Competence Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Inactivation of VicK Affects Acid Production and Acid Survival of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The two-component system VicRK regulates functions associated with Streptococcus mutans resistance to complement immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial Histidine Kinases: Overexpression, Purification, and Inhibitor Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Novel Fluorescent Imidazo-Phenanthroline Derivatives: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic properties of novel fluorescent imidazo-phenanthroline derivatives. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, photophysical characteristics, and experimental protocols associated with this promising class of compounds. The inherent rigidity, planar structure, and extensive π-conjugated system of the 1H-imidazo[4,5-f][1][2]phenanthroline core make it an exceptional scaffold for developing fluorescent probes and materials with tunable properties.[3] The ease of modifying physicochemical properties by altering substituents at the N1 and C2 positions of the imidazole ring allows for the rational design of molecules for specific applications, from biological imaging to optoelectronics.[3]

General Synthesis of Imidazo-Phenanthroline Derivatives

The synthesis of 1H-imidazo[4,5-f][1][2]phenanthroline derivatives is typically achieved through a one-pot, three-component condensation reaction.[4] This method, a variation of the Debus-Radziszewski reaction, involves the condensation of 1,10-phenanthroline-5,6-dione with a selected aldehyde and ammonium acetate in a suitable solvent like acetic acid, often under reflux conditions.[3][5] The aldehyde serves to introduce the desired substituent at the C2 position of the imidazole ring, which is crucial for tuning the molecule's spectroscopic properties.[3] For N1-substituted derivatives, a primary amine is used in place of ammonium acetate. The crude product is then purified, typically via column chromatography.[5] Some modern protocols also utilize microwave irradiation to achieve high yields in shorter reaction times.[2]

Caption: General Synthesis Workflow for Imidazo-Phenanthroline Derivatives.

Spectroscopic Properties

The photophysical behavior of imidazo-phenanthroline derivatives is dictated by their electronic structure, which is highly sensitive to the nature of the substituents attached to the core. Key properties include absorption (π→π* and intramolecular charge transfer transitions), fluorescence emission, quantum yield, and Stokes shift.[1][5]

Influence of Substituents

The introduction of different functional groups allows for fine-tuning of the spectroscopic properties. For instance, adding an electron-donating fluorene group to the imidazo-phenanthroline core results in a significant red-shift in the emission spectrum compared to the parent compound.[1] This is attributed to a decrease in the HOMO-LUMO energy gap, demonstrating the effective electronic communication between the substituent and the core.[1] Derivatives can exhibit emission profiles ranging from blue to red, depending on the substituent's electron-donating or -withdrawing nature and the extent of the π-conjugated system.[5]

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic data for several novel imidazo-phenanthroline derivatives reported in the literature. These values highlight the tunability of their photophysical properties.

Table 1: Spectroscopic Data for Selected Imidazo-Phenanthroline Derivatives in Solution.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|---|

| imPhen | CH2Cl2 | 282, 313 | 360 | 0.21 | 47 | [1] |

| Flu-imPhen | CH2Cl2 | 287, 320-400 | 443 | 0.45 | 43-123 | [1] |

| PK1 | DMSO | 386 | 461 | 0.268 | 75 | [5] |

| PK2 | DMSO | 421 | 549 | 0.145 | 128 | [5] |

| PK3 | DMSO | 461 | 610 | 0.006 | 149 |[5] |

Table 2: Photophysical Rate Constants for Selected Derivatives.

| Compound | Lifetime (τ) (ns) | Radiative Rate (kr) (108 s-1) | Non-radiative Rate (knr) (108 s-1) | Reference |

|---|---|---|---|---|

| imPhen | 2.85 | 0.74 | 2.77 | [1] |

| Flu-imPhen | 3.28 | 1.37 | 1.68 |[1] |

Experimental Protocols

Accurate characterization of spectroscopic properties requires standardized experimental procedures. The following sections detail the methodologies for sample preparation and analysis.

Materials and Instrumentation

-

Solvents : Spectroscopic grade solvents (e.g., CH2Cl2, DMSO) are required.[1][5]

-

Sample Cells : 1 cm x 1 cm quartz cuvettes are standard for solution-state measurements.[6]

-

UV-Vis Spectrophotometer : Used to measure absorption spectra.

-

Spectrofluorometer : A dedicated instrument, such as a Jobin Yvon Fluorolog, equipped with a Xenon lamp source, double monochromators for excitation, and a single monochromator for emission is recommended for fluorescence measurements.[6]

Measurement Protocol

-

Sample Preparation : Prepare dilute solutions of the derivative in the chosen solvent (e.g., <1 mg/mL) to avoid inner filter effects.[6]

-

Absorption Spectroscopy : Record the UV-Vis absorption spectrum to determine the absorption maxima (λabs). This is crucial for selecting the optimal excitation wavelength for fluorescence measurements.

-

Emission Spectroscopy :

-

Set the excitation wavelength to a determined absorption maximum.

-

Scan the emission monochromator over a wavelength range significantly longer than the excitation wavelength to capture the full emission spectrum.

-

Instrument settings such as slit widths (e.g., 5 nm) and detector voltage should be optimized to maximize signal without saturating the detector.[6][7]

-

-

Quantum Yield Determination : The fluorescence quantum yield (Φ) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) under identical experimental conditions.

-

Lifetime Measurement : Fluorescence lifetime (τ) is measured using time-resolved techniques, such as Time-Correlated Single Photon Counting (TCSPC), which monitors the decay of fluorescence emission over time following pulsed excitation.[8]

Caption: Workflow for Spectroscopic Characterization.

Applications as Fluorescent Probes

The unique photophysical properties and structural versatility of imidazo-phenanthroline derivatives make them highly suitable for use as fluorescent probes in biological and chemical sensing.[5][9] They have been developed for the detection of metal ions like Zn(II) and for fluorescence imaging of living cells.[5][9] Their mechanism of action often involves a change in fluorescence intensity or a spectral shift upon binding to a specific analyte, enabling "turn-on" or ratiometric sensing. Furthermore, specific derivatives have been shown to interact with biomolecules like G-quadruplex DNA, inducing apoptosis in cancer cells and highlighting their potential in drug development.[2]

Caption: Logical Workflow for Probe Development and Application.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scibec.dcci.unipi.it [scibec.dcci.unipi.it]

- 7. Experimental methods in chemical engineering: fluorescence emission spectroscopy [inis.iaea.org]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Agent 114: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial therapies, a thorough characterization of new chemical entities is paramount. This technical guide provides an in-depth analysis of the antibacterial spectrum of "Antibacterial agent 114," a compound demonstrating noteworthy inhibitory activity against a range of bacterial species. This document outlines its known activity, the methodologies for determining its efficacy, and the potential signaling pathways it may disrupt.

In Vitro Spectrum of Activity of this compound

This compound has been evaluated for its in vitro activity against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for assessing antibacterial potency.

The known antibacterial activity of Agent 114 is summarized in Table 1. The compound demonstrates a broad spectrum of activity, inhibiting the growth of Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli, Enterococcus faecalis, and Salmonella typhimurium with a MIC of 625 µM. Higher concentrations were required to inhibit the growth of Streptococcus mutans and Staphylococcus aureus, with MIC values of 1250 µM[1].

| Bacterial Species | Gram Stain | Morphology | Minimum Inhibitory Concentration (MIC) (µM) |

| Pseudomonas aeruginosa | Negative | Bacillus | 625 |

| Bacillus subtilis | Positive | Bacillus | 625 |

| Escherichia coli | Negative | Bacillus | 625 |

| Enterococcus faecalis | Positive | Coccus | 625 |

| Salmonella typhimurium | Negative | Bacillus | 625 |

| Streptococcus mutans | Positive | Coccus | 1250 |

| Staphylococcus aureus | Positive | Coccus | 1250 |

Table 1: In Vitro Antibacterial Activity of Agent 114 [1]

The data indicates that this compound possesses a broad-spectrum profile, acting against both Gram-positive and Gram-negative bacteria[2][3][4]. The differentiation between these two major bacterial groups is based on the composition of their cell walls, which influences their susceptibility to various antibiotics[2].

Experimental Protocols for Determining Spectrum of Activity

The determination of the antibacterial spectrum of a novel agent relies on standardized and reproducible experimental protocols. The following outlines the key methodologies employed in such evaluations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a commonly used technique for determining the MIC of an antimicrobial agent.

Experimental Workflow for Broth Microdilution MIC Assay

Caption: Workflow for MIC determination.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Preparation of Inoculum: The test bacterium is cultured on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation of Microtiter Plate: The prepared dilutions of the antibacterial agent are dispensed into the wells of a 96-well microtiter plate. The standardized bacterial inoculum is then added to each well. Positive controls (broth with inoculum, no drug) and negative controls (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the organism.

Potential Mechanisms of Action and Affected Signaling Pathways

While the precise mechanism of action for this compound is not yet fully elucidated, its broad-spectrum activity suggests it may target a conserved process in both Gram-positive and Gram-negative bacteria. Several key signaling pathways are common targets for antibacterial agents.

Cell Wall Synthesis Inhibition

A common target for many antibiotics is the bacterial cell wall, which is essential for maintaining cell integrity. Inhibition of peptidoglycan synthesis is a hallmark of beta-lactam and glycopeptide antibiotics.

Simplified Peptidoglycan Synthesis Pathway

Caption: Bacterial cell wall synthesis.

Protein Synthesis Inhibition

The bacterial ribosome is another critical target for antibiotics. Agents that bind to either the 30S or 50S ribosomal subunits can disrupt protein synthesis, leading to bacteriostatic or bactericidal effects.

Overview of Bacterial Protein Synthesis Inhibition

References

The Ascending Trajectory of Imidazo-Phenanthrolines: A Technical Guide to their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic system of imidazo[4,5-f][1][2]phenanthroline has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have garnered significant attention for their potential as anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of imidazo-phenanthroline derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This guide will delve into the quantitative data delineating their activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.

Structure-Activity Relationship: Unpacking the Data

The biological activity of imidazo-phenanthroline derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The primary point of diversification is the C2 position of the imidazole ring, typically introduced via the condensation of an aldehyde with 1,10-phenanthroline-5,6-dione.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds, with many derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. The following tables summarize the in vitro anticancer activity of representative imidazo-phenanthroline derivatives, highlighting the impact of various substituents on their efficacy.

Table 1: Anticancer Activity of C2-Aryl Substituted Imidazo[4,5-f][1][2]phenanthroline Derivatives

| Compound ID | R (Substituent at C2) | Cancer Cell Line | IC50 (µM) | Citation |

| 1 | 4-NO₂-Phenyl | A549 (Lung) | 15.03 | [3] |

| SMMC7721 (Liver) | > 50 | [3] | ||

| SW620 (Colon) | > 50 | [3] | ||

| 2 | 4-CF₃-Phenyl | A549 (Lung) | 21.37 | [3] |

| SMMC7721 (Liver) | > 50 | [3] | ||

| SW620 (Colon) | > 50 | [3] | ||

| 3 | 4-Cl-Phenyl | A549 (Lung) | 28.91 | [3] |

| SMMC7721 (Liver) | > 50 | [3] | ||

| SW620 (Colon) | > 50 | [3] | ||

| 4 | 4-OH-Phenyl | A549 (Lung) | 35.12 | [3] |

| SMMC7721 (Liver) | > 50 | [3] | ||

| SW620 (Colon) | > 50 | [3] | ||

| IPM713 | Unsubstituted Phenyl | HCT116 (Colon) | 1.7 | [3] |

| IPM714 | Unsubstituted Phenyl | HCT116 (Colon) | 1.74 | [4] |

| SW480 (Colon) | 2 | [4] |

Key SAR Insights for Anticancer Activity:

-

Electron-withdrawing groups at the para-position of the C2-phenyl ring, such as nitro (NO₂) and trifluoromethyl (CF₃), appear to be favorable for cytotoxicity against A549 lung cancer cells.[3]

-

The unsubstituted phenyl ring in IPM713 and IPM714 demonstrates potent activity against colon cancer cell lines HCT116 and SW480.[3][4]

-

The introduction of carbohydrate moieties can confer selectivity towards telomeric G-quadruplex DNA.

Mechanisms of Action: Signaling Pathways and Molecular Targets

Imidazo-phenanthroline derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis via the inhibition of key signaling pathways and by stabilizing G-quadruplex DNA structures.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Several imidazo-phenanthroline derivatives, including IPM713, have been shown to suppress the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo-phenanthroline derivatives leads to cell cycle arrest and apoptosis.

Stabilization of G-Quadruplex DNA

Another key mechanism of action is the stabilization of G-quadruplex (G4) DNA structures. G4s are non-canonical secondary structures formed in guanine-rich regions of DNA, such as telomeres and the promoter regions of oncogenes like bcl-2 and c-myc. The planar aromatic core of imidazo-phenanthroline derivatives allows them to bind to and stabilize these G4 structures, thereby inhibiting telomerase activity and downregulating the expression of oncogenes, ultimately leading to apoptosis.

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for the synthesis of imidazo-phenanthroline derivatives and the key biological assays used to evaluate their activity.

Synthesis of 2-Aryl-1H-imidazo[4,5-f][1][2]phenanthroline Derivatives

The most common method for the synthesis of this class of compounds is a one-pot, three-component condensation reaction.

Materials:

-

1,10-Phenanthroline-5,6-dione

-

Substituted or unsubstituted benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid (solvent)

-

Iodine (catalyst, optional for solvent-free conditions)

-

Mortar and pestle (for solvent-free conditions)

-

Round-bottom flask with reflux condenser

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure (Conventional Heating):

-

To a round-bottom flask, add 1,10-phenanthroline-5,6-dione (1.0 eq), the desired benzaldehyde (1.0-1.2 eq), and ammonium acetate (10-20 eq).

-

Add glacial acetic acid to dissolve the reactants.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Procedure (Solvent-Free Grinding): [5]

-

In a mortar, combine 1,10-phenanthroline-5,6-dione (1.0 eq), the desired aldehyde (1.0 eq), ammonium acetate (1.5 eq), and a catalytic amount of iodine (0.15 eq).[5]

-

Grind the mixture with a pestle at room temperature for the time specified in the literature (typically short).

-

Monitor the reaction by TLC.

-

Upon completion, purify the product directly by column chromatography.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

In Vitro Antibacterial Efficacy of Antibacterial Agent 114: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antibacterial activity of "Antibacterial agent 114." The document outlines the inhibitory spectrum of this agent against a panel of pathogenic bacteria, details the standard experimental protocols for such screening, and presents a visual workflow of the screening process. This information is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Antibacterial Activity Profile

"this compound" has demonstrated inhibitory activity against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro potency of an antimicrobial agent, representing the lowest concentration that prevents visible growth of a microorganism. The MIC values for "this compound" against several bacterial strains are summarized in the table below.

| Bacterial Species | Gram Stain | MIC (µM) [1] |

| Pseudomonas aeruginosa | Negative | 625 |

| Bacillus subtilis | Positive | 625 |

| Escherichia coli | Negative | 625 |

| Enterococcus faecalis | Positive | 625 |

| Salmonella typhimurium | Negative | 625 |

| Streptococcus mutans | Positive | 1250 |

| Staphylococcus aureus | Positive | 1250 |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial compounds.[2] The following is a detailed, generalized protocol for a broth microdilution assay, a common method used to determine MIC values.[3][4][5]

Objective: To determine the lowest concentration of "this compound" that inhibits the visible in vitro growth of a specific microorganism.[2]

Materials:

-

"this compound" stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial cultures of the test organisms, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Positive control (bacterial culture with no antibacterial agent).

-

Negative control (sterile broth).

-

Micropipettes and sterile tips.

-

Incubator.

Procedure:

-

Preparation of Dilutions: A serial two-fold dilution of "this compound" is prepared in the microtiter plate wells using the appropriate growth medium. This creates a gradient of decreasing concentrations of the agent across the plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. The final concentration of bacteria in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: A positive control well containing only the bacterial inoculum and growth medium, and a negative control well containing only sterile growth medium are included on each plate.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (typically 37°C for 18-24 hours).

-

Result Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of "this compound" in which there is no visible growth.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of a novel antibacterial agent.

Caption: Experimental workflow for MIC determination.

Potential Mechanisms of Action (General Overview)

While the specific molecular target of "this compound" is not publicly available, antibacterial agents typically function through one or more of the following mechanisms:

-

Inhibition of Cell Wall Synthesis: Agents like penicillins and cephalosporins interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[6][7]

-

Disruption of Cell Membrane Function: Some antibiotics can disrupt the integrity of the bacterial cell membrane, causing leakage of essential cellular contents.[7]

-

Inhibition of Protein Synthesis: These agents target bacterial ribosomes, preventing the translation of mRNA into proteins, which is essential for bacterial growth and function.[6][7]

-

Inhibition of Nucleic Acid Synthesis: This class of antibiotics interferes with the replication and transcription of bacterial DNA and RNA.[7]

-

Inhibition of Metabolic Pathways: Some antibacterial compounds block essential metabolic pathways in bacteria, such as the synthesis of folic acid.[7]

Further research would be required to elucidate the specific mechanism of action of "this compound."

The following diagram illustrates these general antibacterial mechanisms.

Caption: General mechanisms of antibacterial action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antibiotic - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

"Antibacterial agent 114" against Gram-positive and Gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Antibacterial Agent 114, a novel fluorescent imidazo-phenanthroline derivative with demonstrated efficacy against a spectrum of Gram-positive and Gram-negative bacteria. This document collates available quantitative data on its antibacterial potency, outlines detailed experimental protocols for its synthesis and evaluation, and explores its proposed mechanism of action. Visual diagrams are provided to illustrate key processes and pathways, offering a valuable resource for researchers in the field of antimicrobial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. Imidazo-phenanthroline derivatives have emerged as a promising class of compounds due to their planar structure, which allows for intercalation with bacterial DNA, and their potential for chemical modification to enhance antimicrobial activity.

This compound, identified as 2-(4-(hydroxymethyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline, is a notable example from this class. This guide synthesizes the current knowledge on this agent, with a focus on its activity against both Gram-positive and Gram-negative bacteria.

Chemical Structure and Properties

-

Systematic Name: 2-(4-(hydroxymethyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline

-

Molecular Formula: C₁₉H₁₄N₄O

-

Molecular Weight: 314.34 g/mol

-

CAS Number: 2733391-71-2

Antibacterial Spectrum and Efficacy

This compound has demonstrated inhibitory activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, have been reported.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Staining | MIC (µM) |

| Pseudomonas aeruginosa | Gram-Negative | 625[3] |

| Escherichia coli | Gram-Negative | 625[3] |

| Salmonella typhimurium | Gram-Negative | 625[3] |

| Bacillus subtilis | Gram-Positive | 625[3] |

| Enterococcus faecalis | Gram-Positive | 625[3] |

| Staphylococcus aureus | Gram-Positive | 1250[3] |

| Streptococcus mutans | Gram-Positive | 1250[3] |

Note: The data presented is based on information from a commercial supplier referencing the primary research by Obalı AY, et al. (2020). The full dataset from the primary literature may contain additional details.

Proposed Mechanism of Action: DNA Cleavage

The planar structure of imidazo-phenanthroline derivatives is a key feature underlying their biological activity. It is proposed that these molecules can intercalate into the base pairs of bacterial DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to bacterial cell death. Evidence for this mechanism comes from studies on related compounds showing their ability to cleave supercoiled plasmid DNA.

Experimental Protocols

The following are representative, detailed methodologies for the synthesis and evaluation of imidazo-phenanthroline derivatives like this compound.

Disclaimer: These protocols are based on standard laboratory practices for this class of compounds. The precise experimental parameters from the primary study by Obalı AY, et al. were not accessible.

Synthesis of Imidazo-phenanthroline Derivatives

This protocol describes a general one-pot synthesis method.

Materials:

-

1,10-phenanthroline-5,6-dione

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde for a related compound)

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol

-

Distilled water

-

Ammonium hydroxide

Procedure:

-

A mixture of 1,10-phenanthroline-5,6-dione, the desired aldehyde, and a molar excess of ammonium acetate is prepared in glacial acetic acid.

-

The reaction mixture is refluxed with stirring for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The product is precipitated by the addition of distilled water and neutralized with a base such as ammonium hydroxide.

-

The precipitate is collected by filtration, washed with water, and then with a solvent like methanol.

-

The crude product is purified by recrystallization or column chromatography to yield the final imidazo-phenanthroline derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

Materials:

-

This compound

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains

-

Spectrophotometer

-

Incubator

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the agent are prepared in MHB in the wells of a 96-well plate.

-

Bacterial strains are cultured overnight, and the inoculum is adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

The microtiter plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.

DNA Cleavage Assay

This assay assesses the ability of the compound to cleave plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Tris-HCl buffer

-

Agarose

-

TAE or TBE buffer

-

Loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction mixtures are prepared containing a fixed amount of supercoiled pBR322 plasmid DNA and varying concentrations of this compound in a buffer solution.

-

A control sample containing only the plasmid DNA and buffer is also prepared.

-

The mixtures are incubated at 37°C for a specified time.

-

A loading dye is added to each mixture to stop the reaction and prepare the samples for electrophoresis.

-

The samples are loaded onto an agarose gel.

-

Electrophoresis is carried out in TAE or TBE buffer until the dye front has migrated an adequate distance.

-

The gel is stained with a DNA intercalating agent like ethidium bromide and visualized under a UV transilluminator.

-

The cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms is assessed by the appearance and intensity of the corresponding bands.

Conclusion and Future Directions

This compound is a promising compound with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its proposed mechanism of action, involving DNA cleavage, is a desirable trait in the development of new antibiotics as it may circumvent existing resistance mechanisms.

Further research is warranted to fully elucidate its therapeutic potential. This should include:

-

Determination of Minimum Bactericidal Concentration (MBC) to understand if the agent is bactericidal or bacteriostatic.

-

In-depth studies to confirm the DNA cleavage mechanism and identify any other potential cellular targets.

-

Evaluation of its efficacy in in vivo models of bacterial infection.

-

Assessment of its toxicity and pharmacokinetic profile.

This technical guide provides a foundational resource for scientists and researchers interested in exploring the potential of this compound and related imidazo-phenanthroline derivatives as a new class of antimicrobial agents.

References

Unveiling the Profile of Antibacterial Agent 114: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the physicochemical properties, antibacterial activity, and proposed mechanism of action of a novel antibacterial compound, designated as Antibacterial agent 114, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the compound's characteristics, supported by experimental data and methodologies.

Core Physicochemical Properties

This compound, identified by the Chemical Abstracts Service (CAS) number 2733391-71-2, is a novel imidazo-phenanthroline derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2,5-Cyclohexadien-1-one, 4-(1,3,7,8-tetrahydro-2H-imidazo[4,5-f]phenanthrolin-2-ylidene)- | |

| Molecular Formula | C19H14N4O | |

| Molecular Weight | 314.34 g/mol | |

| CAS Number | 2733391-71-2 |

Further detailed physicochemical data such as melting point, solubility, pKa, and logP are typically determined experimentally and would be found in the primary research publication.

Antibacterial Spectrum and Efficacy

This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The primary measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

| Bacterial Strain | Type | MIC (µM) |

| Pseudomonas aeruginosa | Gram-negative | 625 |

| Bacillus subtilis | Gram-positive | 625 |

| Escherichia coli | Gram-negative | 625 |

| Enterococcus faecalis | Gram-positive | 625 |

| Salmonella typhimurium | Gram-negative | 625 |

| Streptococcus mutans | Gram-positive | 1250 |

| Staphylococcus aureus | Gram-positive | 1250 |

Data sourced from MedchemExpress, citing Obalı AY, et al. Bioorg Chem. 2020 Jul;100:103885.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure in assessing the efficacy of a new antibacterial agent. The following is a generalized protocol based on standard broth microdilution methods.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in MHB, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The antibacterial agent is serially diluted in MHB across the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria in MHB without the agent) and negative (MHB alone) growth controls are included on each plate.

-

Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible turbidity (growth) in the well.

Proposed Mechanism of Action: DNA Interaction

The chemical structure of this compound, belonging to the imidazo-phenanthroline class of compounds, suggests a potential mechanism of action involving interaction with bacterial DNA. The title of the primary research article, "Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives," strongly supports this hypothesis.

Such compounds are often planar and can intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to bacterial cell death. Some derivatives may also induce DNA cleavage, either directly or through the generation of reactive oxygen species.

"Antibacterial agent 114" as a potential DNA intercalator

An In-depth Technical Guide to "Antibacterial Agent 114" as a Potential DNA Intercalator

For Researchers, Scientists, and Drug Development Professionals

Introduction

"this compound" is a potent synthetic compound identified as 4-(7,8-dihydro-1H-imidazo[4,5-f][1]phenanthrolin-2-yl)phenol.[2][3] With a molecular formula of C19H14N4O and a molecular weight of 314.34 g/mol , this molecule belongs to the imidazo-phenanthroline class of derivatives.[2][3] These derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including their role as antibacterial agents. The planar aromatic structure of "this compound" suggests a potential mechanism of action involving DNA intercalation, a process where a molecule inserts itself between the base pairs of a DNA helix.[1][4] This interaction can disrupt DNA replication and transcription, leading to bacterial cell death. This document provides a comprehensive overview of the available data on "this compound," its antibacterial spectrum, and its DNA interaction capabilities, based on the findings from Obalı et al. in Bioorganic Chemistry (2020).[5]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-(7,8-dihydro-1H-imidazo[4,5-f][1]phenanthrolin-2-yl)phenol[2] |

| CAS Number | 2733391-71-2[3][5] |

| Molecular Formula | C19H14N4O[2][3] |

| Molecular Weight | 314.34 g/mol [2][3] |

| Canonical SMILES | C1=CNC2=C3C(=CC=CN3)C4=C(C2=C1)NC(=N4)C5=CC=C(C=C5)O[2] |

| InChI Key | DBXGSNQDKLZNBG-UHFFFAOYSA-N[2] |

Antibacterial Activity

"this compound" has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below.

| Bacterial Strain | Type | MIC (µM)[5] |

| Pseudomonas aeruginosa | Gram-negative | 625 |

| Bacillus subtilis | Gram-positive | 625 |

| Escherichia coli | Gram-negative | 625 |

| Enterococcus faecalis | Gram-positive | 625 |

| Salmonella typhimurium | Gram-negative | 625 |

| Streptococcus mutans | Gram-positive | 1250 |

| Staphylococcus aureus | Gram-positive | 1250 |

Mechanism of Action: DNA Intercalation and Cleavage

The proposed mechanism of action for "this compound" is its interaction with bacterial DNA. The planar imidazo-phenanthroline core is capable of intercalating into the DNA double helix. This binding can lead to conformational changes in the DNA, subsequently interfering with essential cellular processes like replication and transcription. Furthermore, studies on similar imidazo-phenanthroline derivatives suggest that these compounds can induce DNA cleavage, potentially through the generation of reactive oxygen species (ROS) that damage the phosphodiester backbone of the DNA.

Proposed DNA Intercalation and Cleavage Pathway

Caption: Proposed mechanism of "this compound" via DNA intercalation.

Experimental Protocols

The following are detailed methodologies for key experiments as described by Obalı et al. (2020) for the characterization of "this compound" and its derivatives.

Synthesis of "this compound"

The synthesis of imidazo-phenanthroline derivatives typically involves a multi-step process.

Caption: General synthesis workflow for imidazo-phenanthroline derivatives.

-

Reaction Setup: 1,10-phenanthroline-5,6-dione, 4-hydroxybenzaldehyde, and a significant excess of ammonium acetate are combined in glacial acetic acid.

-

Condensation: The mixture is heated to reflux for a specified period, allowing the multi-component condensation reaction to proceed.

-

Isolation: The reaction mixture is cooled, and the crude product is precipitated by adding water or adjusting the pH. The solid is then collected by filtration.

-

Purification: The crude product is purified using standard techniques such as recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography to yield the pure "this compound."

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is determined using a broth microdilution method.

-

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth (e.g., Mueller-Hinton Broth) to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: "this compound" is dissolved in a solvent like DMSO and then serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

DNA Cleavage Assay

The ability of "this compound" to cleave plasmid DNA (e.g., pBR322) is assessed by agarose gel electrophoresis.

-

Reaction Mixture: A mixture is prepared containing supercoiled plasmid DNA, a buffer (e.g., Tris-HCl), and varying concentrations of "this compound."

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period.

-

Gel Electrophoresis: The samples are mixed with a loading dye and loaded onto an agarose gel. Electrophoresis is carried out to separate the different forms of DNA.

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Cleavage of the supercoiled DNA (Form I) results in the formation of nicked (Form II) and linear (Form III) DNA, which migrate differently in the gel.

Caption: Experimental workflow for the DNA cleavage assay.

Conclusion and Future Directions

"this compound" is a promising antibacterial compound with a broad spectrum of activity. Its chemical structure strongly suggests a DNA intercalating mechanism of action, which is further supported by the DNA cleavage capabilities of related compounds. The provided data and protocols offer a solid foundation for further research. Future studies should focus on elucidating the precise binding mode to DNA, quantifying the DNA binding affinity, and evaluating the in vivo efficacy and toxicity of this compound. Such research is crucial for the development of new antibacterial drugs that can combat the growing threat of antibiotic resistance.

References

Illuminating the Battlefield: A Technical Guide to Early-Stage Research on Fluorescent Antibacterial Compounds

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates innovative approaches to antibacterial drug discovery. Fluorescent antibacterial compounds have emerged as powerful tools in this fight, offering the dual benefit of potent antimicrobial activity and inherent imaging capabilities. This technical guide provides an in-depth overview of the core aspects of early-stage research in this exciting field, focusing on data-driven insights, detailed experimental methodologies, and visual representations of key concepts. By combining diagnostic precision with therapeutic efficacy, these compounds are paving the way for novel strategies to combat bacterial infections.[1][2]

Quantitative Data on Fluorescent Antibacterial Compounds

A critical aspect of early-stage research is the quantitative characterization of novel compounds. The following tables summarize key data for a selection of fluorescent antibacterial agents, providing a comparative overview of their efficacy and photophysical properties.

Table 1: Antibacterial Activity of Selected Fluorescent Compounds

| Compound/Probe Name | Target Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Ciprofloxacin-NBD | E. coli | 16 | [1] |

| Ciprofloxacin-DMACA | E. coli | 8 | [1] |

| Fluorescein Decyl Ester (mitoFluo) | B. subtilis | >15 µM | [3] |

| Lys(Rhod)9,Arg10-teixobactin | B. subtilis | 4 | [4] |

| Ornidazole CDs (1-10K) | P. gingivalis | 6.90 mg/mL (MBC) | [5] |

| Nitrogen and Boron Codoped CDs | E. coli | 6.90 mg/mL (MBC) | [6] |

| Nitrogen and Boron Codoped CDs | S. aureus | 6.13 mg/mL (MBC) | [6] |

Table 2: Photophysical Properties of Selected Fluorescent Compounds

| Compound/Probe Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Dansyl[Lys]1polymyxin B3 | 340 | 485 | Not Reported | [1] |

| Ciprofloxacin-NBD | Not Reported | Not Reported | Not Reported | [1] |

| Ciprofloxacin-DMACA | Not Reported | Not Reported | Not Reported | [1] |

| ADOTA-PMX | Not Reported | Red-emitting | 19.5 ns (lifetime) | [2] |

| Ornidazole CDs (1-10K) | Not Reported | Green-Red Fluorescence | Not Reported | [5] |

| Nitrogen and Boron Codoped CDs | Not Reported | 581 | 0.415 | [6] |

| Enrofloxacin | 274 | Not Reported | 0.125 | [7] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for the synthesis, antibacterial evaluation, and imaging of fluorescent antibacterial compounds.

Synthesis of Fluorescent Antibiotic Probes via Click Chemistry

This protocol describes a general method for conjugating a fluorophore to an antibiotic using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8][9]

Materials:

-

Azide-functionalized antibiotic

-

Alkyne-functionalized fluorophore

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Dissolve the azide-functionalized antibiotic in a 1:1 mixture of tert-butanol and water in a round bottom flask.

-

Add the alkyne-functionalized fluorophore to the solution.

-

Heat the reaction mixture to 50°C with stirring.

-

Prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Allow the reaction to proceed for 1-2 hours at 50°C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the fluorescent antibiotic conjugate using an appropriate method, such as column chromatography or high-performance liquid chromatography (HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard and widely used technique.[10]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Fluorescent antibacterial compound stock solution

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the fluorescent antibacterial compound in the wells of a 96-well plate using MHB.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Include a positive control well (bacteria without compound) and a negative control well (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Fluorescence Microscopy of Labeled Bacteria

Fluorescence microscopy allows for the visualization of the interaction between fluorescent compounds and bacterial cells.[11][12][13][14][15]

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

Fluorescent antibacterial compound

-

Microscope slides or coverslip-bottom dishes

-

Poly-L-lysine (for coating slides/dishes)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the bacterial cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS to the desired density.

-

(Optional) Coat microscope slides or dishes with poly-L-lysine to enhance cell adherence.

-

Add the fluorescent antibacterial compound to the bacterial suspension at a suitable concentration and incubate for a specific period.

-

Wash the cells with PBS to remove any unbound compound.

-

Mount the stained cells on a microscope slide or place them in a coverslip-bottom dish.

-

Image the bacteria using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language to illustrate a common mechanism of action for fluorescent antibacterial compounds and a general workflow for their early-stage research.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Many fluorescent antibiotics, particularly those derived from quinolones, target bacterial DNA gyrase, an essential enzyme for DNA replication.[16] Inhibition of this enzyme leads to the induction of the SOS response, a global response to DNA damage.

Experimental Workflow: From Synthesis to Evaluation

The development of new fluorescent antibacterial compounds follows a structured workflow, from the initial design and synthesis to comprehensive biological evaluation.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fluorescent Antibiotics: Bridging Diagnostic and Therapy in the Fight against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. style | Graphviz [graphviz.org]

- 5. A novel fluorescent traceable carbon quantum dots with selective antibacterial activity against Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Quantum Yield Nitrogen and Boron Codoped Orange Fluorescent Carbon Quantum Dots for Antibacterial and Bacterial Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. High-throughput method for Antibiotic Susceptibility Testing based on Fluorescein Quenching by Bacteria: Application to Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile method to stain the bacterial cell surface for super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. meridian.allenpress.com [meridian.allenpress.com]

- 13. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria [jove.com]

- 15. itqb.unl.pt [itqb.unl.pt]

- 16. Sorting Out Antibiotics' Mechanisms of Action: a Double Fluorescent Protein Reporter for High-Throughput Screening of Ribosome and DNA Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the novelty of imidazo-phenanthroline derivatives in antibacterial research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Among the promising candidates, imidazo-phenanthroline derivatives have emerged as a compelling class of compounds demonstrating significant antibacterial potential. Their unique planar structure, propensity for DNA intercalation, and potential to inhibit essential bacterial enzymes like DNA gyrase position them as a focal point in the quest for next-generation antibiotics. This technical guide provides a comprehensive overview of the synthesis, antibacterial evaluation, and proposed mechanisms of action of these novel derivatives, offering a valuable resource for researchers in the field.

Data Presentation: Antibacterial Efficacy

The antibacterial activity of imidazo-phenanthroline derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the reported MIC values for various novel imidazo-phenanthroline derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Imidazo-Phenanthroline Derivatives against Gram-Positive Bacteria

| Compound ID | Derivative Substitution | Staphylococcus aureus (μM) | Bacillus subtilis (μM) | Enterococcus faecalis (μM) | Streptococcus mutans (μM) | Reference |

| 1 | 2-(4-hydroxyphenyl)-1H-imidazo[4,5-f][1][2]phenanthroline | >1250 | >1250 | >1250 | >1250 | [3] |

| 2 | (E)-5-((4-((4-(1H-imidazo[4,5-f][1][2]phenanthrolin-2-yl)phenoxy)methyl)benzylidene)amino)isophthalic acid | >1250 | >1250 | >1250 | >1250 | [3] |

| 3 | 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline | 156.25 | 156.25 | 156.25 | 156.25 | [3] |

| Cu-phendione | --INVALID-LINK--2·4H2O | 1.56 | - | - | - | [4] |

| Ag-phendione | [Ag(phendione)2]ClO4 | 2.48 | - | - | - | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Imidazo-Phenanthroline Derivatives against Gram-Negative Bacteria

| Compound ID | Derivative Substitution | Escherichia coli (μM) | Pseudomonas aeruginosa (μM) | Salmonella typhimurium (μM) | Reference |

| 1 | 2-(4-hydroxyphenyl)-1H-imidazo[4,5-f][1][2]phenanthroline | >1250 | >1250 | >1250 | [3] |

| 2 | (E)-5-((4-((4-(1H-imidazo[4,5-f][1][2]phenanthrolin-2-yl)phenoxy)methyl)benzylidene)amino)isophthalic acid | >1250 | >1250 | >1250 | [3] |

| 3 | 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline | 156.25 | 156.25 | 156.25 | [3] |

| Cu-phendione | --INVALID-LINK--2·4H2O | - | - | - | [4] |

| Ag-phendione | [Ag(phendione)2]ClO4 | - | - | - | [4] |

Experimental Protocols